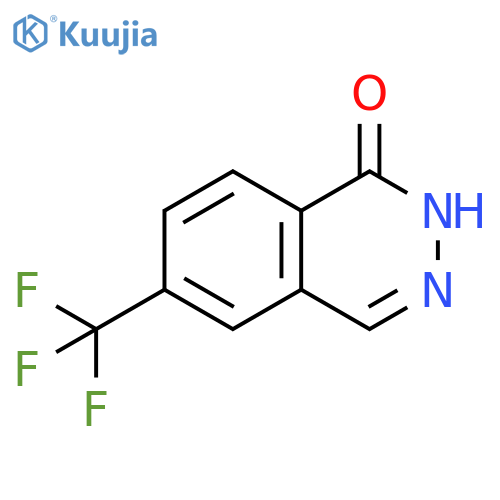

Cas no 2060027-59-8 (1(2H)-Phthalazinone, 6-(trifluoromethyl)-)

2060027-59-8 structure

商品名:1(2H)-Phthalazinone, 6-(trifluoromethyl)-

CAS番号:2060027-59-8

MF:C9H5F3N2O

メガワット:214.144012212753

CID:5183205

1(2H)-Phthalazinone, 6-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Phthalazinone, 6-(trifluoromethyl)-

- 6-(Trifluoromethyl)phthalazin-1(2H)-one

-

- インチ: 1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15)

- InChIKey: KIAJGOCTROHKJR-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=C(C(F)(F)F)C=C2)C=NN1

1(2H)-Phthalazinone, 6-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-339556-1.0g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-339556-2.5g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 2.5g |

$1848.0 | 2023-02-23 | ||

| Enamine | EN300-339556-0.1g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 0.1g |

$829.0 | 2023-02-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061006-1g |

6-(Trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 95% | 1g |

¥4697.0 | 2023-03-11 | |

| Enamine | EN300-339556-0.5g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 0.5g |

$905.0 | 2023-02-23 | ||

| Enamine | EN300-339556-0.05g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 0.05g |

$792.0 | 2023-02-23 | ||

| Enamine | EN300-339556-5.0g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 5.0g |

$2732.0 | 2023-02-23 | ||

| Enamine | EN300-339556-10.0g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 10.0g |

$4052.0 | 2023-02-23 | ||

| Enamine | EN300-339556-0.25g |

6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |

2060027-59-8 | 0.25g |

$867.0 | 2023-02-23 |

1(2H)-Phthalazinone, 6-(trifluoromethyl)- 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2060027-59-8 (1(2H)-Phthalazinone, 6-(trifluoromethyl)-) 関連製品

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬